molecular formula C17H24N4O3S2 B11113586 3-cyclohexyl-1-(3-{[(E)-furan-2-ylmethylidene]amino}-5,5-dimethyl-2-thioxo-1,3-thiazolidin-4-yl)-1-hydroxyurea

3-cyclohexyl-1-(3-{[(E)-furan-2-ylmethylidene]amino}-5,5-dimethyl-2-thioxo-1,3-thiazolidin-4-yl)-1-hydroxyurea

Cat. No.: B11113586
M. Wt: 396.5 g/mol
InChI Key: VJLIDELXUVYMRG-WOJGMQOQSA-N
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Description

N’-CYCLOHEXYL-N-(3-{[(E)-1-(2-FURYL)METHYLIDENE]AMINO}-5,5-DIMETHYL-2-THIOXO-1,3-THIAZOLAN-4-YL)-N-HYDROXYUREA is a complex organic compound with a unique structure that includes a cyclohexyl group, a furyl group, and a thiazolan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-CYCLOHEXYL-N-(3-{[(E)-1-(2-FURYL)METHYLIDENE]AMINO}-5,5-DIMETHYL-2-THIOXO-1,3-THIAZOLAN-4-YL)-N-HYDROXYUREA involves multiple steps. The starting materials typically include cyclohexylamine, furfural, and thiosemicarbazide. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol. The synthesis can be summarized in the following steps:

    Formation of the Schiff base: Cyclohexylamine reacts with furfural to form a Schiff base.

    Cyclization: The Schiff base undergoes cyclization with thiosemicarbazide to form the thiazolan ring.

    Hydroxyurea formation:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N’-CYCLOHEXYL-N-(3-{[(E)-1-(2-FURYL)METHYLIDENE]AMINO}-5,5-DIMETHYL-2-THIOXO-1,3-THIAZOLAN-4-YL)-N-HYDROXYUREA can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles and electrophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N’-CYCLOHEXYL-N-(3-{[(E)-1-(2-FURYL)METHYLIDENE]AMINO}-5,5-DIMETHYL-2-THIOXO-1,3-THIAZOLAN-4-YL)-N-HYDROXYUREA has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N’-CYCLOHEXYL-N-(3-{[(E)-1-(2-FURYL)METHYLIDENE]AMINO}-5,5-DIMETHYL-2-THIOXO-1,3-THIAZOLAN-4-YL)-N-HYDROXYUREA involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    N’-CYCLOHEXYL-N-(3-{[(E)-1-(2-FURYL)METHYLIDENE]AMINO}-5,5-DIMETHYL-2-THIOXO-1,3-THIAZOLAN-4-YL)-N-HYDROXYUREA: shares similarities with other thiazolan and hydroxyurea derivatives.

    Thiazolan derivatives: Compounds with similar thiazolan rings but different substituents.

    Hydroxyurea derivatives: Compounds with hydroxyurea groups but different ring structures.

Uniqueness

The uniqueness of N’-CYCLOHEXYL-N-(3-{[(E)-1-(2-FURYL)METHYLIDENE]AMINO}-5,5-DIMETHYL-2-THIOXO-1,3-THIAZOLAN-4-YL)-N-HYDROXYUREA lies in its specific combination of functional groups and ring structures, which confer unique chemical and biological properties.

Properties

Molecular Formula

C17H24N4O3S2

Molecular Weight

396.5 g/mol

IUPAC Name

3-cyclohexyl-1-[3-[(E)-furan-2-ylmethylideneamino]-5,5-dimethyl-2-sulfanylidene-1,3-thiazolidin-4-yl]-1-hydroxyurea

InChI

InChI=1S/C17H24N4O3S2/c1-17(2)14(21(23)15(22)19-12-7-4-3-5-8-12)20(16(25)26-17)18-11-13-9-6-10-24-13/h6,9-12,14,23H,3-5,7-8H2,1-2H3,(H,19,22)/b18-11+

InChI Key

VJLIDELXUVYMRG-WOJGMQOQSA-N

Isomeric SMILES

CC1(C(N(C(=S)S1)/N=C/C2=CC=CO2)N(C(=O)NC3CCCCC3)O)C

Canonical SMILES

CC1(C(N(C(=S)S1)N=CC2=CC=CO2)N(C(=O)NC3CCCCC3)O)C

Origin of Product

United States

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